Cas no 883241-39-2 (3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate)
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,4-hydroxy-3-methoxy-5-(trifluoromethyl)-, methyl ester
- 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate
- 3-Trifluoromethyl-4-
- methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate
- 4-Hydroxy-3-methoxy-5-(trifluoromethyl)benzoic Acid Methyl Ester
- SCHEMBL402234
- DTXSID00652689
- 883241-39-2
- 4-Hydroxy-3-methoxy-5-trifluoromethylbenzoic acid methyl ester
-
- Inchi: 1S/C10H9F3O4/c1-16-7-4-5(9(15)17-2)3-6(8(7)14)10(11,12)13/h3-4,14H,1-2H3
- InChI Key: HWJGXXCOCSGOGE-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=O)OC)C=C(C=1O)OC)(F)F
Computed Properties
- Exact Mass: 249.03700
- Monoisotopic Mass: 250.04529325g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- PSA: 69.59000
- LogP: 0.92090
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T791280-10mg |
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate |
883241-39-2 | 10mg |
$178.00 | 2023-05-17 | ||
| TRC | T791280-25mg |
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate |
883241-39-2 | 25mg |
$385.00 | 2023-05-17 | ||
| TRC | T791280-50mg |
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate |
883241-39-2 | 50mg |
$724.00 | 2023-05-17 | ||
| TRC | T791280-100mg |
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate |
883241-39-2 | 100mg |
$1355.00 | 2023-05-17 | ||
| A2B Chem LLC | AH88531-10mg |
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate |
883241-39-2 | 10mg |
$1144.00 | 2024-04-19 | ||
| A2B Chem LLC | AH88531-50mg |
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate |
883241-39-2 | 50mg |
$2550.00 | 2024-04-19 |
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate
Professional Introduction to 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS No. 883241-39-2)
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate, with the CAS number 883241-39-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This benzoate derivative features a trifluoromethyl group at the 3-position, a hydroxyl group at the 4-position, and a methoxy methyl group at the 5-position, which collectively contribute to its unique chemical properties and potential biological activities. The presence of these functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The compound's structure imparts a balance of lipophilicity and polarity, which is often crucial for drug-like properties such as solubility, permeability, and metabolic stability. The trifluoromethyl group, in particular, is well-known for its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been extensively studied in the development of kinase inhibitors, antiviral agents, and other therapeutic molecules. The hydroxyl and methoxy methyl groups further contribute to the compound's versatility, allowing for further functionalization through various chemical transformations.
In recent years, there has been growing interest in the development of novel compounds targeting inflammatory and immunological pathways. The 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate has shown promise in preliminary studies as a precursor for molecules that may modulate immune responses. Specifically, derivatives of this compound have been investigated for their potential to inhibit enzymes involved in pro-inflammatory cytokine production. These studies build upon the well-documented role of benzoate derivatives in modulating immune function, with modifications such as the introduction of fluorinated aromatic rings enhancing their efficacy.
The pharmaceutical industry has increasingly relied on advanced synthetic methodologies to access complex molecular architectures. The synthesis of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate exemplifies the application of modern organic chemistry techniques. Recent advancements in catalytic processes have enabled more efficient and selective routes to this compound, reducing the number of synthetic steps and improving yields. These improvements are critical for large-scale production and ensure that researchers have access to sufficient quantities of high-purity material for both preclinical and clinical studies.
The benzoate core is a ubiquitous scaffold in medicinal chemistry, with numerous examples demonstrating its utility in drug discovery. The structural features of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate allow it to serve as a versatile building block for more complex molecules. For instance, its hydroxyl group can be readily converted into esters or ethers, while the methoxy methyl group provides a handle for further derivatization via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Such flexibility is invaluable in designing molecules with tailored biological profiles.
The trifluoromethyl group's electronic properties also make it an attractive feature for fine-tuning the pharmacokinetic behavior of drug candidates. By influencing electron density and resonance structures, this moiety can modulate binding interactions with biological targets. Additionally, fluorine atoms are known to improve pharmacokinetic properties such as oral bioavailability and resistance to metabolic degradation. These attributes have made trifluoromethyl-containing compounds highly sought after in modern drug development.
In conclusion, 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate (CAS No. 883241-39-2) represents a significant asset in pharmaceutical research due to its structural complexity and functional diversity. Its unique combination of substituents offers opportunities for the development of novel therapeutic agents targeting various diseases. As synthetic methodologies continue to evolve, access to this compound will likely become even more efficient, enabling broader exploration of its potential applications in medicine and biotechnology.
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